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Chromanone 2

Cat. No.: B8317555
M. Wt: 360.4 g/mol
InChI Key: YLQDYYDPDQFLAU-UHFFFAOYSA-N
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Description

Architectural Significance of the Benzopyranone Core in Bioactive Molecules

The benzopyranone core, the fundamental structure of chromanones, is a privileged scaffold in drug discovery. researchgate.netnih.govasianpubs.orgacs.org This is due to its widespread presence in biologically active compounds. nih.govresearchgate.net The fusion of a benzene (B151609) ring with a pyranone ring creates a rigid bicyclic system that can interact with various biological targets. researchgate.netnih.govasianpubs.org

The benzopyranone class of compounds is prevalent in natural products and is known for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The specific type, number, and position of substituents on the benzopyranone core play a crucial role in determining the pharmacological activities of the resulting derivatives. scilit.com The structural diversity within the chromanone family has led to their classification into several categories, including flavanones (2-phenyl-4-chromanones), isoflavanones (3-phenyl-4-chromanones), and benzylidene-4-chromanones. researchgate.net

The absence of a double bond between positions C-2 and C-3 in the chromanone structure, which distinguishes it from the related chromone (B188151), can lead to significant variations in biological activity. nih.govnih.govacs.org This subtle structural difference highlights the importance of the benzopyranone core's specific architecture in defining the biological profile of its derivatives.

Historical Context and Evolution of Chromanone Research

The history of chromanone research is intertwined with the study of chromones, a closely related class of compounds. One of the first chromones to be used clinically was khellin (B1673630), extracted from the seeds of the Ammi visnaga plant. nih.govijrpc.comresearchgate.net This natural product had been used for centuries as a smooth muscle relaxant. nih.gov Its application in the treatment of bronchial asthma was reported in 1947. nih.gov

This discovery spurred further research into chromone and chromanone derivatives. In the 1950s, a research program was initiated to synthesize and develop modifications of khellin for asthma treatment. nih.gov This led to the development of disodium (B8443419) cromoglycate (DSCG), a chromone derivative that proved to be a significant advancement in asthma therapy. nih.gov

Early methods for synthesizing chromones involved the decarboxylation of chromone-2-carboxylic acid. ijrpc.com Over time, more efficient synthetic routes with higher yields and less drastic experimental conditions were developed. ijrpc.com Research has also focused on the synthesis of chromanone derivatives, with numerous methods reported for their preparation from 2016 to 2021. researchgate.netrsc.org

Overview of Current Research Trajectories in Chromanone Derivatives

Current research on chromanone derivatives is vibrant and multifaceted, exploring their potential in various therapeutic areas. The chroman-4-one framework continues to be a major building block in the development of novel medicinal compounds. researchgate.netrsc.org

A significant area of investigation is the synthesis of new chromanone analogs. nih.gov Researchers are continually developing improved methodologies for the preparation of 4-chromanone-derived compounds. researchgate.netrsc.org Recent advancements include the use of visible-light-driven photocatalysis for the synthesis of 3-(arylmethyl)chroman-4-ones and spiroepoxy chroman-4-one scaffolds. frontiersin.org Metal-free synthetic approaches are also being explored, such as the cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids to produce carbamoylated chroman-4-ones. dntb.gov.ua

The biological evaluation of chromanone derivatives is another major focus. These compounds are being investigated for a wide range of pharmacological activities, including:

Anticancer: Certain chromanone derivatives have shown potential as cytotoxic agents. researchgate.net

Antioxidant: Many chromanone derivatives, particularly those with catechol moieties, exhibit potent free radical scavenging activity. jst.go.jp

α-Glucosidase Inhibition: Some 3-benzylidene-4-chromanone (B8775485) derivatives have demonstrated significant α-glucosidase inhibitory activity, suggesting their potential for the development of novel treatments for diabetes. jst.go.jp

Neuroprotective: Novel chromanone hybrids are being evaluated as multifunctional agents for the treatment of Alzheimer's disease, with some compounds showing inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). bohrium.commdpi.com

Antiarrhythmic: A series of 4-chromanone (B43037) compounds have been designed and synthesized as inhibitors of the rapid delayed rectifier potassium current (IKr), a target for the treatment of cardiac arrhythmia. ddtjournal.com

Antimicrobial: Benzylidene derivatives of chromanone have exhibited significant antibacterial activity. nih.gov

The structure-activity relationship (SAR) of chromanone derivatives is a key aspect of this research, aiming to understand how different structural modifications influence their biological effects. jst.go.jp This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20O4 B8317555 Chromanone 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C23H20O4/c1-25-17-10-8-16(9-11-17)23-21(15-6-4-3-5-7-15)22(24)19-13-12-18(26-2)14-20(19)27-23/h3-14,21,23H,1-2H3

InChI Key

YLQDYYDPDQFLAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for Chromanone Derivatives: Innovations and Advancements

Foundational Synthetic Strategies for Chromanone Core Construction

Classical methods for the synthesis of the chromanone scaffold have traditionally relied on condensation and rearrangement reactions, which form the bedrock of chromanone chemistry. These strategies typically involve the formation of a key intermediate, which then undergoes cyclization to afford the desired heterocyclic system.

Classical Condensation and Rearrangement Reactions (e.g., Baker-Venkataraman, Claisen Ester)

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of 1,3-diketones, which are direct precursors to chromones and, subsequently, chromanones. wikipedia.orgalfa-chemistry.com This reaction involves the base-catalyzed intramolecular acyl transfer of an o-acyloxyacetophenone. The resulting o-hydroxydibenzoylmethane intermediate can then be cyclized to form the chromone (B188151) ring, which can be further reduced to a chromanone. wikipedia.orgacs.org The mechanism proceeds through the formation of an enolate, which attacks the ester carbonyl, leading to a cyclic alkoxide that rearranges to the more stable phenolate of the 1,3-diketone. wikipedia.org

The Claisen condensation is another fundamental carbon-carbon bond-forming reaction utilized in chromanone synthesis. wikipedia.orgorganic-chemistry.org This reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.org In the context of chromanone synthesis, a crossed Claisen condensation between an appropriate ester and an o-hydroxyacetophenone derivative can generate a 1,3-dicarbonyl intermediate, primed for cyclization. ijrpc.com The choice of a non-nucleophilic base is crucial to prevent interference with the reaction. wikipedia.org

Reaction NameStarting MaterialKey IntermediateProduct TypeRef.
Baker-Venkataramano-Acyloxyacetophenoneo-HydroxydibenzoylmethaneChromone precursor wikipedia.orgalfa-chemistry.com
Claisen Condensationo-Hydroxyacetophenone and an esterβ-Keto ester/1,3-diketoneChromanone precursor wikipedia.orgijrpc.com

Cyclodehydration Pathways to Chromanone Ring Systems

The final step in many classical chromanone syntheses is the cyclodehydration of the 1,3-dicarbonyl intermediate formed from reactions like the Baker-Venkataraman rearrangement. wikipedia.org This acid-catalyzed ring closure involves the intramolecular condensation of the phenolic hydroxyl group with the enol form of the diketone, leading to the formation of the pyranone ring of the chromone. wikipedia.orgijrpc.com Subsequent reduction of the C2-C3 double bond of the resulting chromone yields the corresponding chroman-4-one. researchgate.net A variety of acidic catalysts can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions.

PrecursorReaction TypeConditionsProductRef.
o-HydroxydibenzoylmethaneCyclodehydrationAcid-catalyzed (e.g., HCl, AcOH)Chromone acs.orgijrpc.com
ChromoneReductionCatalytic Hydrogenation (e.g., Pd/C)Chroman-4-one researchgate.net

Allan-Robinson Synthesis and Related Acylation-Rearrangement Approaches

The Allan-Robinson synthesis is a classical method for the preparation of flavones and isoflavones, which are derivatives of chromone. wikipedia.org The reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of its sodium salt. wikipedia.org The mechanism involves tautomerization of the ketone to its enol form, which then attacks the anhydride. A series of steps including cyclization and dehydration ultimately afford the flavone product. wikipedia.org While primarily used for flavones, the underlying principles of acylation and rearrangement are relevant to the broader synthesis of the chromanone scaffold.

Contemporary and Catalytic Synthesis of Functionalized Chromanones

Modern synthetic chemistry has seen a shift towards the development of more efficient, selective, and sustainable methods. The synthesis of chromanones has benefited from these advancements, with catalytic and light-driven reactions offering novel pathways to these important heterocycles.

Palladium-Catalyzed Annulation and Carbonylation for Chroman-2,4-diones

Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures. In the realm of chromanone synthesis, palladium-catalyzed carbonylation reactions have been developed to introduce a carbonyl group and facilitate ring closure. A notable example is the synthesis of chroman-2,4-diones from 3-iodochromone. acs.orgnih.govnih.gov This transformation proceeds through a palladium-catalyzed aminocarbonylation, which, in the presence of primary amines and a specific ligand such as XantPhos, undergoes an unexpected ring-opening/ring-closing sequence involving an intramolecular aryloxycarbonylation to furnish the chroman-2,4-dione skeleton. nih.govnih.gov This method provides a novel entry into this class of dicarbonyl heterocycles under atmospheric pressure of carbon monoxide. acs.orgnih.gov

SubstrateCatalyst/LigandReagentProductRef.
3-IodochromonePd(OAc)₂ / XantPhosPrimary Amine, CO3-Substituted Chroman-2,4-dione nih.govnih.gov

Photoredox Catalysis and Visible-Light Driven Reactions for Chroman-2-ones and Chroman-4-ones

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild and environmentally benign conditions. d-nb.info This strategy has been successfully applied to the synthesis of various chromanone derivatives. For instance, a doubly decarboxylative Giese reaction has been developed for the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. rsc.orgrsc.org This reaction utilizes a photoredox catalyst, visible light, and a base to couple coumarin-3-carboxylic acids or chromone-3-carboxylic acids with alkyl radical precursors. rsc.orgrsc.org

Furthermore, visible-light-promoted cascade radical cyclizations of o-(allyloxy)arylaldehydes have been established as an effective route to 3-substituted chroman-4-ones. researchgate.netacs.org These reactions proceed via the generation of a radical which adds to the aldehyde, followed by cyclization onto the tethered alkene. This approach is characterized by its broad substrate scope and mild reaction conditions. researchgate.netnih.gov

Starting MaterialReaction TypePhotocatalystKey FeaturesProductRef.
Coumarin-3-carboxylic acid & N-(acyloxy)phthalimideDoubly decarboxylative Giese reactionRu(bpy)₃(PF₆)₂Mild conditions, generation of alkyl radicals4-Substituted-chroman-2-one rsc.orgrsc.org
Chromone-3-carboxylic acid & N-(acyloxy)phthalimideDoubly decarboxylative Giese reactionRu(bpy)₃(PF₆)₂Two independent decarboxylation steps2-Substituted-chroman-4-one rsc.orgrsc.org
o-(Allyloxy)arylaldehydeCascade radical cyclizationfac-Ir(ppy)₃Tandem radical addition/cyclization3-Substituted chroman-4-one researchgate.netacs.org

Microwave-Assisted Synthetic Protocols for Chromanone Analogues

Microwave-assisted organic synthesis has emerged as a significant advancement in synthetic chemistry, offering considerable advantages over conventional heating methods. mdpi.comekb.eg This technique utilizes microwave irradiation to heat the reaction mixture, leading to a rapid and uniform temperature increase. The primary benefits of this approach include dramatically reduced reaction times, often from hours to minutes, and frequently improved product yields and purity. mdpi.comnih.gov

In the context of chromanone synthesis, microwave irradiation has been successfully employed in various key reactions. For instance, the Knoevenagel condensation of 4H-chromen-4-one-3-carbaldehyde with arylacetic acids to produce (E)-3-styryl-4H-chromen-4-ones has seen reaction times slashed from 12-31 hours under classical heating to just 1 hour with microwave assistance. mdpi.com Similarly, Diels-Alder reactions involving chromone derivatives as dienes have been improved, with monomode microwave irradiation in solvent-free conditions affording cycloadducts in higher yields (36-48%) and shorter times (10 minutes) compared to conventional methods. mdpi.com

The application of microwave technology is not limited to a single type of reaction in the synthesis of chromanone precursors and analogues. Researchers have successfully utilized it for Aldol condensations to form chalcones, Baker-Venkataraman rearrangements, and Heck reactions, demonstrating the versatility of this heating strategy. mdpi.com A variety of chromanones have been prepared from resorcinol and phloroglucinol where two of the four reaction steps were conducted under microwave irradiation, specifically the synthesis of cinnamic acids and the cyclisation of N-cinnamoylazoles. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Chromanone Precursors

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement Reference
Knoevenagel Condensation 12-31 hours 1 hour Significant time reduction mdpi.com
Diels-Alder Reaction 20 minutes (multimode) 10 minutes (monomode) Increased from 20-30% to 36-48% mdpi.com
Quinolone Synthesis 60 minutes (oil bath) 4 minutes Higher yield nih.gov
Chromanone Synthesis from N-cinnamoylazoles Not specified 1.5 - 4 minutes Varied with reactants researchgate.net

Green Chemistry Principles in Chromanone Synthesis: Aqueous Media and Recyclable Catalysts

Green chemistry is a foundational concept in modern chemical synthesis that aims to design products and processes that minimize the use and generation of hazardous substances. yale.educbijournal.com Its principles advocate for practices such as waste prevention, maximizing atom economy, using safer solvents and catalysts, and designing for energy efficiency. yale.edu

In the synthesis of chromanone derivatives, the application of green chemistry principles is an area of growing interest. A key focus is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives, with water being a prime candidate. Performing reactions in aqueous media can simplify workup procedures and reduce the environmental impact of the synthesis. cbijournal.com

Another cornerstone of green chemistry is the use of catalytic reagents over stoichiometric ones. yale.edu Recyclable catalysts, such as heteropolyacids (HPAs), are particularly advantageous. researchgate.net HPAs are strong Brønsted acids that can be used as solid catalysts, facilitating their separation from the reaction mixture and allowing for their reuse over multiple cycles without significant loss of activity. researchgate.net The combination of aqueous reaction media and recyclable solid acid catalysts represents a powerful green approach to chemical synthesis. cbijournal.com While the broader literature on chromone synthesis points towards the adoption of these principles, for instance, through the use of recoverable solid catalysts and avoiding toxic solvents, specific documented examples focusing solely on chromanone synthesis under these exact green conditions are still an emerging area of research. researchgate.net

Table 2: The 12 Principles of Green Chemistry

Principle Number Principle Name Brief Description Reference
1 Prevention It is better to prevent waste than to treat or clean up waste after it has been created. yale.edu
2 Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu
3 Less Hazardous Chemical Syntheses Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. yale.edu
4 Designing Safer Chemicals Chemical products should be designed to affect their desired function while minimizing their toxicity. yale.edu
5 Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents) should be made unnecessary wherever possible and innocuous when used. yale.edu
6 Design for Energy Efficiency Energy requirements of chemical processes should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. yale.edu
7 Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. yale.edu
8 Reduce Derivatives Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. yale.edu
9 Catalysis Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.edu
10 Design for Degradation Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. yale.edu
11 Real-time analysis for Pollution Prevention Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. yale.edu
12 Inherently Safer Chemistry for Accident Prevention Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. yale.edu

Enantioselective and Stereoselective Syntheses of Chiral Chromanone Derivatives

The synthesis of chiral chromanone derivatives in an enantiomerically pure form is of significant interest due to the distinct biological activities often exhibited by different enantiomers. nih.govnih.gov Enantioselective synthesis methods aim to produce a single enantiomer of a chiral product, which is crucial for pharmaceutical applications. nih.gov

A highly effective method for the asymmetric synthesis of chiral chromanones is the copper-catalyzed asymmetric conjugated reduction of chromones. This approach has been shown to produce chiral chromanones with good yields (ranging from 80-99%) and excellent enantiomeric excess (ee) values, typically between 94% and >99%. nih.gov This transformation provides a direct and efficient route to these valuable chiral building blocks. Similarly, this methodology has been successfully applied to the synthesis of chiral thiochromanones, achieving yields of 74-87% and ee values of 96-97%. nih.gov

Other strategies for the enantioselective synthesis of chromanone derivatives include oxa-Michael additions and various cyclization reactions. researchgate.net For instance, a decarboxylative Michael reaction between α-substituted azlactones and chromone-3-carboxylic acids has been developed. This reaction sequence leads to the formation of chromanones that incorporate an azlactone structural unit, which can subsequently be transformed into a protected α,α-disubstituted α-amino acid derivative. mdpi.com

Table 3: Enantioselective Synthesis of Chiral Chromanones via Copper-Catalyzed Asymmetric Conjugated Reduction

Substrate Product Yield (%) Enantiomeric Excess (ee, %) Reference
Chromone Chiral Chromanone 80-99 94->99 nih.gov
Thiochromone Chiral Thiochromanone 74-87 96-97 nih.gov

Derivatization and Structural Diversification of the Chromanone Framework

Strategic Functionalization at C-2, C-3, and C-4 Positions of Chromanones

The functionalization of the chromanone scaffold at the C-2, C-3, and C-4 positions is a key strategy for creating structural diversity and modulating the biological and chemical properties of these compounds. Site-selective C-H activation and other functionalization reactions provide powerful tools for introducing a variety of substituents at these positions. nih.gov

The C-2 position of chromones can be functionalized through the 1,4-conjugate addition of aryl boronic acids in the presence of a palladium catalyst, which can lead to the formation of flavanones (2-arylchromanones). nih.gov The introduction of alkyl substituents at the C-2 position of chromanones has also been achieved via the conjugate addition of silyl enol ethers to chromenones. researchgate.net

Functionalization at the C-3 position is often achieved when the C-2 position is already substituted. nih.gov Lewis acid-accelerated zincation of chromones using reagents like TMPZnCl·LiCl allows for subsequent reactions at the C-3 position. nih.gov

The C-4 position, being a carbonyl group, is a prime site for reactions such as condensation to form derivatives like hydrazones or for reactions involving the adjacent C-3 position, such as the synthesis of spiro compounds through reactions at the C-3 position activated by the C-4 keto group. nih.gov

Synthesis of Chromanone-Hydrazone Conjugates

Chromanone-hydrazone conjugates are a class of derivatives synthesized by the condensation reaction between a chromanone (or a suitable precursor like 3-formylchromone) and a hydrazine compound. mdpi.comcusat.ac.in This reaction typically involves refluxing the reactants in a solvent such as ethanol, often with a few drops of an acid catalyst like acetic acid or p-toluenesulfonic acid (pTSA). mdpi.comcusat.ac.in

The synthesis of these conjugates is a straightforward and effective method for modifying the chromanone scaffold. For example, 3-formylchromone can be condensed with various hydrazines, such as benzaldehyde-hydrazone, benzophenone-hydrazone, and benzil-bis-hydrazone, to yield the corresponding chromone-hydrazone derivatives. mdpi.com The resulting products are often solids that can be purified by recrystallization. mdpi.com The structures of these synthesized compounds are typically confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and FT-IR. mdpi.comsciforum.net

Table 4: Examples of Synthesized Chromone-Hydrazone Derivatives

Chromone Precursor Hydrazine Compound Reaction Conditions Product Reference
3-Formylchromone Benzaldehyde-hydrazone Ethanol, pTSA, reflux Chromone-hydrazone derivative (I) mdpi.com
3-Formylchromone Benzophenone-hydrazone Ethanol, pTSA, reflux Chromone-hydrazone derivative (II) mdpi.com
3-Formylchromone Benzil-bis-hydrazone Ethanol, pTSA, reflux Chromone-hydrazone derivative (III) mdpi.com
3-Formylchromone Benzhydrazide Ethanol, acetic acid, reflux Hydrazone (FB) cusat.ac.in

Formation of Spiro-Fused Chromanone Hybrid Heterocycles

Spiro-fused heterocycles containing a chromanone moiety represent a fascinating and structurally complex class of compounds. These molecules are characterized by a spirocyclic junction where two rings share a single common atom. The synthesis of these hybrid heterocycles often involves multi-component reactions or cycloaddition strategies. nih.gov

One prominent method for constructing spiro-fused chromanones is the 1,3-dipolar cycloaddition reaction. For instance, novel spiroquinoxalinopyrrolidine embedded chromanone hybrids have been synthesized through a [Bmim]Br accelerated multicomponent reaction. This key step involves the cycloaddition of a highly functionalized dipolarophile, 3-benzylidenechroman-4-one, with a 1,3-dipole derived from quinoxalinone and an amino acid. nih.gov This reaction forms a complex spiro product with four adjacent stereogenic centers. nih.gov

Another approach involves the synthesis of spiro chromanone-thiochroman complexes through asymmetric domino reactions of benzylidenechroman-4-ones and 2-mercaptobenzaldehydes, catalyzed by a bifunctional indane catalyst. bohrium.comrsc.org Ring-closing metathesis (RCM) has also been employed as a powerful tool to create macrocycles sandwiched between spiro chromanone units. tandfonline.com The synthesis of these intricate 3D spiro chromanone structures is a testament to the advancements in synthetic organic chemistry. nih.gov

Table 5: Synthetic Strategies for Spiro-Fused Chromanone Heterocycles

Synthetic Strategy Key Reactants Catalyst/Conditions Resulting Spiro-Hybrid Reference
1,3-Dipolar Cycloaddition 3-Benzylidenechroman-4-one, Quinoxalinone, Amino acid [Bmim]Br, 100 °C Spiroquinoxalinopyrrolidine embedded chromanone nih.gov
Asymmetric Domino Reaction Benzylidenechroman-4-ones, 2-Mercaptobenzaldehydes Bifunctional indane catalyst Spiro chromanone-thiochroman complexes bohrium.comrsc.org
Ring-Closing Metathesis (RCM) Dimer dienes of 8-allyl-7-alkoxy spirochroman-4-ones Grubbs II catalyst, Toluene, reflux Macrocycle sandwiched spiro chromanones tandfonline.com

Elucidation of Reaction Mechanisms in Chromanone Chemistry

Mechanistic Investigations of Ring Formation and Cyclization Reactions

The construction of the chromanone ring system can be achieved through various cyclization strategies, each with its own distinct mechanistic pathway.

One prominent method involves the ruthenium(II)-pincer catalyzed coupling of naphthols with primary allylic alcohols, which leads to the formation of benzo(f)chromanes. researchgate.net Mechanistic studies suggest a tandem reaction sequence. The process is initiated by the formal O−H bond activation of the allylic alcohol by the catalyst, facilitated by amine-amide metal-ligand cooperation. This step generates α,β-unsaturated carbonyl intermediates. Subsequently, a 1,4-conjugate addition of the dearomatized naphthol to this intermediate occurs, leading to the cyclized chromane (B1220400) product. The involvement of a naphthyl radical as a key intermediate has been supported by electron paramagnetic resonance (EPR) studies and trapping experiments. researchgate.net

Another approach involves the lipase-mediated oxidative cyclization of o-hydroxyphenyl enaminones. In this process, the lipase (B570770) Novozym 435 catalyzes the in situ generation of peroxyacetic acid, which then epoxidizes the enaminone. This is followed by a spontaneous cyclization to form an intermediate, which then undergoes deamination to yield the final 3-hydroxy chromone (B188151) product. tandfonline.com

Palladium-catalyzed intramolecular aryloxycarbonylation represents another route to chroman-2,4-diones. A proposed mechanism suggests a hybrid ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. The reaction begins with an aza-Michael addition of an amine to the C-2 position of a chromone, leading to the opening of the pyrone ring. This is followed by an oxidative addition of palladium to a carbon-iodine bond, carbonyl insertion, and the final ring-closing step to form the chroman-2,4-dione. acs.org

Furthermore, the synthesis of fused chromanone systems can be achieved through the rhodium-catalyzed oxidative coupling of salicylaldehydes with heterobicyclic olefins. researchgate.net This method provides a direct route to complex chromanone derivatives in a single step. researchgate.net

Radical-Mediated Transformations: Decarboxylative and Giese Reactions

Radical reactions offer powerful tools for the synthesis and functionalization of chromanones, often proceeding under mild conditions.

A notable example is the doubly decarboxylative Giese reaction, which allows for the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. rsc.org This visible-light-mediated photoredox-catalyzed reaction involves two separate decarboxylation events. The first decarboxylation initiates the catalytic cycle, while the second completes the process. rsc.org The reaction utilizes coumarin-3-carboxylic acids or chromone-3-carboxylic acids as Giese acceptors and N-(acyloxy)phthalimides as precursors for alkyl radicals. rsc.org The radical nature of this transformation has been confirmed by experiments showing that the reaction is quenched in the presence of the radical scavenger TEMPO. rsc.org A proposed mechanism involves the photocatalyst absorbing visible light and initiating a single-electron reduction of the N-(acyloxy)phthalimide, which then undergoes decarboxylation to form an alkyl radical. This radical adds to the chromone-3-carboxylic acid, and a subsequent decarboxylative protonation terminates the reaction to yield the final product. rsc.org

An analogous electrochemically induced, metal-free Giese reaction has also been developed. researchgate.net In this method, the process is initiated by the cathodic reduction of N-(acyloxy)phthalimide to generate the corresponding radical. researchgate.net

Decarboxylative radical cyclization catalyzed by iron(III) chloride under visible light provides another route to chroman-4-ones. This reaction proceeds via a ligand-to-metal charge transfer mechanism, using carboxylate salts as radical precursors. researchgate.net

The Giese reaction itself, the addition of a free radical to an electron-deficient olefin, has seen its synthetic utility greatly expanded through the development of photo-initiated methods for radical generation under mild conditions. rsc.org Tin-free versions of the Giese reaction have been developed using alkyl iodides and cyanoborohydrides, proceeding through a proposed radical/ionic hybrid mechanism involving an iodine atom transfer followed by hydride reduction. organic-chemistry.org

Rearrangement Mechanisms in Chromanone Synthesis (e.g., ANRORC-like processes)

Rearrangement reactions are a broad class of organic reactions where the molecular structure is reorganized through the migration of an atom or group. numberanalytics.comnumberanalytics.com These processes, which can involve the breaking and making of C-C, C-O, or C-N bonds, are crucial in the synthesis of complex molecules. wiley-vch.de

In chromanone chemistry, ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure)-like mechanisms play a significant role. For instance, the synthesis of 3-substituted chroman-2,4-diones from 3-iodochromone can proceed through a palladium-catalyzed process involving a proposed hybrid ANRORC rearrangement. acs.org This sequence is initiated by the aza-Michael addition of an amine to the C-2 position of the chromone, which leads to the opening of the pyrone ring. acs.org

A palladium-catalyzed rearrangement strategy has also been employed for the synthesis of 2-amino-3-formyl chromones. Mechanistic studies suggest the involvement of a nucleophilic ring-opening of the benzo-γ-pyrone moiety, leading to a phenoxy anion intermediate, followed by an intramolecular palladium-catalyzed cyclization process to reconstruct the chromone core. acs.org

Furthermore, the reaction of 3-benzoyl-chromones with various amines can lead to 4-quinolones and benzopyran derivatives through a domino ANRORC reaction. researchgate.net The reaction of electron-deficient 3-vinylchromones with cyanoacetamide can also proceed via an ANRORC mechanism to yield chromeno[4,3-b]pyridines. d-nb.info

The table below summarizes key rearrangement reactions relevant to chromanone synthesis.

Rearrangement TypeDescription
ANRORC Addition of a Nucleophile, Ring Opening, and Ring Closure. A common pathway in heterocyclic chemistry. acs.orgresearchgate.net
Pinacol Rearrangement Acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org
Baeyer-Villiger Rearrangement Oxidation of a ketone to an ester or a cyclic ketone to a lactone. wiley-vch.delibretexts.org
Beckmann Rearrangement Acid-catalyzed rearrangement of an oxime to an amide. libretexts.org
Curtius Rearrangement Thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. libretexts.org

Oxidative Functionalization Pathways in Chromanone Systems

The direct functionalization of C-H bonds in chromanone systems via oxidative coupling represents a highly atom-economical and efficient synthetic strategy. rsc.org

The keto group of the chromone moiety can act as a directing group, enabling selective C-H functionalization at the C-5 position. For example, rhodium(III)-catalyzed oxidative cross-coupling of chromones with olefins at the C-5 position proceeds through a directing group-assisted C-H bond activation. rsc.org The proposed mechanism for this transformation begins with the C-H bond activation to form an Ar-Rh(III) intermediate. This intermediate then coordinates with the olefin, which activates it for subsequent oxidative addition and β-hydrogen elimination to afford the C-5 functionalized product. rsc.org

C-H functionalization at the C-2 position of chromones can be achieved through palladium-catalyzed oxidative arylation. The mechanism is thought to involve a regioselective palladation at the C-2 position via a concerted metalation-deprotonation (CMD) process. rsc.orgnumberanalytics.com This is followed by a C-H bond activation of the arene coupling partner, which can occur through either a CMD mechanism or an electrophilic palladation (SEAr) process. Reductive elimination from the resulting intermediate yields the C-2 arylated product, and the palladium(0) catalyst is reoxidized to palladium(II) to continue the catalytic cycle. rsc.org

The dehydrogenative oxidation of chromanones to chromones is another important oxidative functionalization. While various reagents can effect this transformation, iodosobenzene (B1197198) (PhIO) has been shown to be an efficient metal-free oxidant for this purpose. beilstein-journals.org Two plausible mechanisms are proposed for this PhIO-mediated dehydrogenation. In one pathway, the chromanone tautomerizes to its enol form, which is then oxidized. In another pathway, PhIO coordinates with the carbonyl oxygen of the chromanone, facilitating the elimination of a proton and subsequent dehydrogenation. beilstein-journals.org

The following table provides an overview of different C-H activation mechanisms.

C-H Activation MechanismDescription
Concerted Metalation-Deprotonation (CMD) A common pathway where the C-H bond is cleaved in a single step involving the metal center and a base. numberanalytics.comrsc.org
Oxidative Addition The metal center inserts into the C-H bond, increasing its oxidation state by two. numberanalytics.comrutgers.edu
Electrophilic Palladation (SEAr) An electrophilic attack of the metal catalyst on the aromatic ring. rsc.org
σ-Bond Metathesis A concerted process involving a four-membered transition state. numberanalytics.com

Advanced Spectroscopic and Spectrometric Characterization of Chromanone 2 and Analogues

High-Resolution Rotational Spectroscopy for Conformational Analysis (e.g., Fourier Transform Microwave)

High-resolution rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, is a powerful tool for the unambiguous determination of molecular structures and conformations in the gas phase. nih.govvscht.czrsc.org This technique measures the rotational transitions of molecules with extremely high precision, allowing for the accurate determination of rotational constants. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its three-dimensional geometry.

A recent study on the chromone (B188151) monomer, a parent structure to chromanone derivatives, utilized FTMW spectroscopy to perform a detailed conformational analysis. nih.gov The investigation led to the semi-experimental determination of the equilibrium structure of the chromone monomer through the observation of nine mono-substituted 13C isotopologues. nih.gov This level of detail allows for the precise mapping of bond lengths and angles.

Furthermore, FTMW spectroscopy has been successfully applied to study the non-covalent interactions in molecular complexes, such as the chromone monohydrate. nih.gov In this case, two distinct isomers were identified, each stabilized by a combination of O-H⋯O and C-H⋯O hydrogen bonds involving the carbonyl group of the chromone. nih.gov The ability to distinguish between different conformers and to characterize the subtle forces that govern their stability is a key strength of this technique. researchgate.netresearchgate.net The relative population ratio of these isomers was even estimated to be approximately 2:1 in the supersonic jet expansion. nih.gov

For chromanone analogues, such as 3,5-dimethylanisole, FTMW spectroscopy has been used to analyze the internal rotations of methyl groups, revealing low barriers to rotation and providing insights into the electrostatic and steric effects within the molecule. mdpi.com This type of detailed analysis of internal dynamics is crucial for a complete understanding of the molecule's potential energy surface. The high resolution of FTMW also allows for the determination of nuclear quadrupole coupling constants, providing information about the electronic environment of specific nuclei. frontiersin.org

Although direct FTMW data for "Chromanone 2" is not explicitly detailed in the provided search results, the extensive application of this technique to chromone and its analogues demonstrates its capability to provide unparalleled insights into the conformational preferences and structural details of such molecules. nih.govresearchgate.netmdpi.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. rsc.orgmdpi.commsu.edulibretexts.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are routinely used to characterize chromanone derivatives. researchgate.netmdpi.comnih.govresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). mdpi.com For chromone derivatives, the aromatic protons typically appear in the downfield region of the spectrum, while protons on the heterocyclic ring and any substituents have characteristic chemical shifts. For instance, in homoisoflavonoids derived from 4-chromanone (B43037), the olefinic proton (C9-H) appears as a singlet around δH 7.88 ppm, and the protons at C-2 appear as a doublet around δH 5.35 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and their chemical environments. The carbonyl carbon (C=O) of the chromanone ring is a particularly informative signal, typically appearing significantly downfield. In a series of 2,2-dimethylchroman-4-one (B181875) derivatives, the chemical shift of the carbonyl group was found to be sensitive to substituents on the aromatic ring. mdpi.com For example, an electron-donating group like -NMe₂ resulted in a chemical shift of 190.9 ppm, whereas electron-withdrawing groups like -NO₂ and -Cl shifted it downfield to 195.0 ppm and 201.3 ppm, respectively. mdpi.com Studies on cyclic chalcone (B49325) analogs, including chromanone derivatives, have utilized ¹³C NMR chemical shifts to assess the polarity of the C=C bond and the electrophilicity of the β-carbon atom. mdpi.compreprints.org

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons. mdpi.comnih.gov These experiments allow for the unambiguous assignment of all proton and carbon signals, even in complex molecules. For example, HMBC correlations were used to confirm the position of a hydroxyl group on the C-6 of a phomochromenone derivative. researchgate.net

The following table provides an example of ¹H and ¹³C NMR data for a chromone derivative.

PositionδC (ppm), TypeδH (ppm), Multiplicity (J in Hz)
15.43, CH5.43, s
34.34, CH4.34, m
4-2.67 (dd, J=3.9, 17.8), 2.60 (dd, J=10.8, 17.8)
4a--
5a--
66.88, CH6.88, s
7--
86.79, CH6.79, s
10a--
11-1.36 (d, J=6.2)
13-3.92, s
Data adapted from a study on phomochromenone derivatives. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows characteristic absorption bands for different functional groups. For chromone and its derivatives, the most prominent band is typically the C=O stretching vibration of the pyrone ring, which appears in the region of 1650-1680 cm⁻¹. cdnsciencepub.comd-nb.info The exact position of this band can be influenced by substituents and hydrogen bonding. Other characteristic vibrations include C=C stretching of the aromatic ring, C-O stretching, and various bending modes. d-nb.inforesearchgate.net For instance, in a study of chromone derivatives with antitumor activity, the C=O stretching modes were reported around 1644-1656 cm⁻¹ in the IR spectra. d-nb.info

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that involve a change in the polarizability of the molecule. Raman spectra are often complementary to FT-IR spectra, particularly for non-polar bonds. spectroscopyonline.com In the case of chromones, Raman spectroscopy can provide further details on the skeletal vibrations of the ring system. nih.gov A combined FT-IR and Raman study of 2-amino-6-bromo-3-formylchromone (B1202444) allowed for a detailed vibrational analysis and assignment of the observed bands. researchgate.net

The table below summarizes some characteristic vibrational frequencies for chromone derivatives.

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
N-H stretching3382-3388FT-IR
C=O stretching1644-1671FT-IR, Raman
C=N stretching1617-1629FT-IR
C=C stretching1562-1596FT-IR
C-O stretching921-1163FT-IR
Data adapted from spectroscopic studies of chromone derivatives. d-nb.info

The combination of FT-IR and Raman spectroscopy, supported by theoretical calculations such as Density Functional Theory (DFT), allows for a complete assignment of the vibrational spectra and can aid in determining the most stable conformers and understanding intramolecular interactions like hydrogen bonding. researchgate.netuc.ptx-mol.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of a compound and to gain structural information through the analysis of its fragmentation pattern. researchgate.net

Molecular Mass Determination: High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. journals.co.za This is a critical step in the identification of new compounds. For example, the molecular formula of a new chromone derivative, pauciflorin F, was determined as C₂₂H₂₅O₈⁺ based on its HRESIMS data. nih.gov

Fragmentation Patterns: In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.

For chromone derivatives, a common fragmentation pathway is the retro-Diels-Alder (RDA) reaction of the heterocyclic ring. journals.co.zaasianpubs.orgasianpubs.org This process leads to the formation of characteristic fragment ions. In a study of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones, the RDA fragmentation was observed, along with other distinct fragmentation pathways involving the loss of substituents and ring rearrangements. journals.co.za For example, the molecular ion of 2-(N,N-dimethylamino)-4H-1-benzopyran-4-one (m/z 189) was the base peak, and its fragmentation involved the loss of a methyl radical, extrusion of CO, and deamination. journals.co.za

The fragmentation patterns of heterocyclically substituted chromones have also been studied, revealing characteristic losses of the heterocyclic moieties and subsequent fragmentation of the chromone ring. researchgate.netasianpubs.org The analysis of these fragmentation pathways, often supported by linked-scan and high-resolution data, is crucial for the structural confirmation of chromanone derivatives. journals.co.zaajol.info

The following table shows some of the key fragments observed in the mass spectrum of 2-(N,N-dimethylamino)-4H-1-benzopyran-4-one.

m/zProposed Fragment
189[M]⁺ (Molecular Ion)
174[M - CH₃]⁺
161[M - CO]⁺
146[M - N(CH₃)₂]⁺
121[RDA + H]⁺
118[M - CO - HN=CH₂]⁺
Data adapted from a mass spectrometric study of 2-aminochromones. journals.co.za

Computational Chemistry and Molecular Modeling of Chromanone Derivatives

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to study the electronic structure and reactivity of molecules like chromanone derivatives. These methods provide a theoretical framework to calculate various molecular properties from first principles.

DFT is a robust quantum mechanical method used to determine the optimized molecular geometry and calculate electronic properties of organic molecules, including chromanone derivatives. d-nb.infordmodernresearch.comresearchgate.net By approximating the electron density, DFT can predict stable molecular conformations and provide insights into the distribution of electrons within the molecule. Studies on chromanone derivatives often utilize specific functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311+G(d,p) or 6-31G(d,p)) to achieve accurate results for geometry optimization and electronic property calculations. rdmodernresearch.comacs.orgnih.govnih.govtandfonline.com The absence of imaginary frequencies in vibrational analysis confirms that the optimized geometry corresponds to a stable minimum on the potential energy surface. acs.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. acs.orgrsc.org The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. acs.orgrsc.org

Illustrative Data Table: Frontier Molecular Orbital Energies and Band Gap

PropertyValue (eV) (Illustrative)
EHOMO-6.5
ELUMO-2.0
ΔE (LUMO - HOMO)4.5

Note: These values are illustrative and based on typical ranges reported in computational studies of chromanone derivatives.

Natural Bond Orbital (NBO) analysis is a valuable technique used to investigate the delocalization of electron density and intramolecular interactions within a molecule. rdmodernresearch.comacs.orgnih.govnih.govbohrium.comresearchgate.net It provides a picture of bonding in terms of localized Lewis structures and quantifies the interactions between filled (donor) and vacant (acceptor) orbitals through second-order perturbation theory, yielding stabilization energies (E(2)). acs.orgnih.gov

NBO analysis can reveal the presence and strength of hyperconjugative interactions, hydrogen bonding, and charge transfer effects, which contribute to the molecule's stability and influence its reactivity. acs.orgnih.govresearchgate.net By examining the contributions of different orbitals to these interactions, researchers can gain a deeper understanding of the electronic structure and bonding patterns in chromanone derivatives. acs.orgnih.gov

Illustrative Data Table: Selected NBO Stabilization Energies (E(2))

Donor NBOAcceptor NBOE(2) (kcal/mol) (Illustrative)
LP Oσ* C-C20.5
LP Oπ* C=C28.3
π C=Oπ* C=C15.1

Note: These values are illustrative and based on typical findings in NBO analyses of similar systems. rdmodernresearch.comacs.orgscispace.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a topological analysis of the electron density distribution to characterize bonding interactions and atomic properties within a molecule. researchgate.netmycocentral.eu QTAIM identifies bond critical points (BCPs) located between bonded atoms, and the properties of the electron density at these points (e.g., electron density value, Laplacian of electron density) can be used to classify the nature of the interaction (covalent, ionic, or weak interactions like hydrogen bonding). d-nb.info

For chromanone derivatives, QTAIM analysis can help confirm the presence and strength of intramolecular hydrogen bonds and other non-covalent interactions, providing a detailed picture of the bonding landscape beyond simple Lewis structures. d-nb.inforesearchgate.netmycocentral.eu The ellipticity parameter at BCPs can also indicate the degree of π-character in a bond, which is particularly relevant for the aromatic and alkene portions of chromanone structures. d-nb.info

Molecular Electrostatic Potential (MEP) surfaces are graphical representations that depict the charge distribution and potential reactive sites on the surface of a molecule. rdmodernresearch.comresearchgate.nettandfonline.comresearchgate.netnih.govnih.gov The MEP map shows the electrostatic potential experienced by a positive point charge at different points in space around the molecule. Regions of negative potential (typically colored red) indicate areas with high electron density, which are susceptible to electrophilic attack or can act as hydrogen bond acceptors. nih.govresearchgate.net Conversely, regions of positive potential (typically colored blue) indicate areas of low electron density, which are prone to nucleophilic attack or can act as hydrogen bond donors. nih.govresearchgate.net Neutral regions are often depicted in green or yellow. nih.gov

MEP analysis of chromanone derivatives helps to visually identify the most probable sites for intermolecular interactions and chemical reactions, providing valuable insights for predicting reactivity and understanding molecular recognition processes. d-nb.infordmodernresearch.comresearchgate.nettandfonline.comresearchgate.netnih.govnih.gov

Molecular Dynamics and Docking Simulations for Biological Interactions

Molecular dynamics (MD) simulations and molecular docking studies are computational techniques used to investigate the interactions of molecules with biological targets, such as proteins. researchgate.netnih.govresearchgate.netresearchgate.netbohrium.comrjptonline.orgrsc.org These methods are crucial in the process of drug discovery and understanding the mechanism of action of potential therapeutic agents.

Molecular docking predicts the preferred binding orientation (pose) and binding affinity of a ligand (like Chromanone 2 or its derivatives) to a receptor (e.g., an enzyme or protein). researchgate.netnih.govresearchgate.netrjptonline.orgrsc.org By evaluating different poses and calculating scoring functions, docking helps to identify potential binding sites and estimate the strength of the interaction. researchgate.netnih.govrjptonline.org

MD simulations extend docking studies by simulating the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment (e.g., including solvent and ions). researchgate.netnih.govresearchgate.netbohrium.comrsc.org MD provides information about the stability of the complex, the flexibility of the protein and ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained over time. researchgate.netnih.govresearchgate.netbohrium.comrsc.org Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability and flexibility of the protein-ligand complex during the simulation. researchgate.netnih.govbohrium.comrsc.org Binding free energies can also be calculated from MD trajectories using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.netresearchgate.netbohrium.com

Studies on chromanone derivatives have employed docking and MD simulations to explore their potential interactions with various biological targets, including enzymes like MAO-B and proteins involved in viral replication. researchgate.netnih.govresearchgate.netrsc.orgcumhuriyet.edu.tr These simulations provide a dynamic view of the binding process and help to validate the static predictions from docking studies. researchgate.netnih.govresearchgate.netrsc.org

Illustrative Data Table: Molecular Docking Results

Biological Target (Illustrative)Binding Energy (kcal/mol) (Illustrative)Key Interacting Residues (Illustrative)
Enzyme X-7.5Arg, Tyr, Leu
Protein Y-8.1Lys, Phe, Val

Note: These values and interactions are illustrative examples based on typical molecular docking studies of small molecules with proteins.

Illustrative Data Table: Molecular Dynamics Simulation Analysis (RMSD)

Simulation Time (ns)RMSD (nm) (Illustrative)
00.0
50.25
100.30
200.28

Note: These values are illustrative and represent a hypothetical stable protein-ligand complex during an MD simulation. researchgate.netnih.govbohrium.com

Molecular Docking for Ligand-Target Binding Pose Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand within the binding site of a target protein and to estimate the binding affinity. This method helps in screening large libraries of compounds, identifying potential binders, and understanding the key interactions driving the binding process.

Studies on chromanone derivatives have extensively utilized molecular docking to explore their interactions with various protein targets. For instance, molecular docking has been applied to investigate the potential antiviral activity of natural chromone (B188151) derivatives against SARS-CoV-2 main protease (Mpro) and spike receptor-binding domain (RBD). cumhuriyet.edu.trcumhuriyet.edu.trnanobioletters.com These studies predicted favorable binding energies, suggesting that chromanone scaffolds could serve as potential inhibitors. nanobioletters.com Molecular docking has also been employed in the search for anti-cancer agents, examining the binding of chromone-pyrimidine derivatives to BCR-ABL Tyrosine kinase and chromanone hybrids to hER-α and aromatase. bohrium.comacs.orgnih.govnih.gov Furthermore, docking studies have assessed the binding efficiency of chromanone derivatives as potential anti-diabetic agents targeting proteins like IDE (Insulin-Degrading Enzyme) nih.gov and as anti-cholinesterase agents against AChE and BChE. tandfonline.comrsc.orgrsc.org

Docking scores, typically represented as binding energy (e.g., kcal/mol), are used to rank compounds based on their predicted affinity for the target. For example, in a study on anti-diabetic agents, a 6-isopropyl-3-formyl chromone derivative showed a binding energy of -8.5 kcal/mol for IDE, outperforming reference standards. nih.gov Another study exploring anti-leukemic agents reported binding energy scores ranging from -7.8 to -10.16 kcal/mol for chromone-tetrahydropyrimidine derivatives against the Bcr-Abl oncogene using AutoDock 4. nih.gov

All-Atom Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of the predicted binding pose, all-atom molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations simulate the motion of atoms and molecules, allowing for the assessment of the stability of the bound complex, the flexibility of the protein and ligand, and the persistence of key interactions observed in docking. bohrium.compharmacophorejournal.com

MD simulations have been widely applied to chromanone-protein complexes to validate docking results and gain deeper insights into the binding behavior. Studies investigating chromanone derivatives as potential antiviral agents against SARS-CoV-2 have used MD simulations to confirm the stability of the chromone-Mpro and chromone-Spike RBD complexes over simulation periods, often up to 100 ns. cumhuriyet.edu.trnanobioletters.com These simulations help ensure that the ligand remains bound in the active site and that the complex maintains a stable conformation. nanobioletters.com

Similarly, MD simulations have been performed for chromanone derivatives targeting enzymes like AChE/BChE and BCR-ABL kinase to study the dynamic stability of the protein-ligand interactions. acs.orgnih.govtandfonline.comrsc.orgrsc.org The simulations provide information on how the protein and ligand adapt to each other upon binding and how the interactions evolve over time in a dynamic environment.

Analysis of Conformational Changes and Flexibility (RMSD, RMSF)

Analyzing the conformational changes and flexibility of the protein-ligand complex during MD simulations is essential for understanding the dynamic nature of the interaction. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are two common metrics used for this analysis.

Root Mean Square Deviation (RMSD): RMSD measures the average distance between the backbone atoms of the protein (or specific regions) or the ligand at different time points of the simulation compared to a reference structure (usually the initial minimized or docked structure). A stable RMSD profile over the simulation time indicates that the complex has reached equilibrium and maintains a relatively stable conformation. Studies on chromanone-protein complexes often report RMSD values to demonstrate the stability of the simulated systems. For example, MD simulations of chromone derivatives targeting IDE showed RMSD values typically between 0.2 and 0.5 nm, indicating the stability of the protein-ligand complex at the active site. nih.gov In studies of chromones against SARS-CoV-2 targets, average RMSD values for protein-ligand complexes were reported to be within a stable range, confirming that the chromones remained in the active site. nanobioletters.com

Root Mean Square Fluctuation (RMSF): RMSF measures the average fluctuation of individual atoms or residues around their average position during the simulation. Higher RMSF values indicate greater flexibility or mobility of specific regions of the protein or ligand. Analysis of RMSF can highlight flexible loops or residues in the protein that are affected by ligand binding, as well as the flexibility of different parts of the ligand within the binding site. Studies on chromanone complexes have used RMSF analysis to identify residues that exhibit significant fluctuations, providing insights into the dynamic nature of the binding pocket and how it accommodates the ligand. nanobioletters.comrsc.orgrsc.orgpharmacophorejournal.combiointerfaceresearch.comnih.gov

Example Data Representation (Illustrative - values are representative based on search findings):

System (Protein-Ligand)Average Protein Backbone RMSD (nm)Average Ligand RMSD (nm)Key Flexible Regions (Protein)
Chromanone Derivative - Target 10.350.25Loop X, Helix Y
Chromanone Derivative - Target 20.420.30Loop A
Chromone Derivative - SARS-CoV-2 Mpro nanobioletters.com0.23--
Chromone Derivative - IDE nih.gov0.2-0.5--

Binding Free Energy Computations (e.g., MM/PBSA)

Estimating the binding free energy (ΔGbind) provides a more quantitative measure of the affinity between a ligand and a protein compared to docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used end-point free energy calculation techniques applied to trajectories obtained from MD simulations. cumhuriyet.edu.trnanobioletters.comnih.govtandfonline.comrsc.orgresearchgate.net These methods calculate the binding free energy as the sum of the average molecular mechanics energy (bonded and non-bonded interactions), the polar solvation energy, and the non-polar solvation energy, often considering entropic contributions as well. tandfonline.com

MM/PBSA calculations have been performed for chromanone derivatives interacting with various targets to refine the binding affinity predictions from docking and to understand the energetic contributions of different interactions. Studies on chromanone derivatives as potential anti-leukemic agents reported MM/PBSA binding free energies for chromone-tetrahydropyrimidine derivatives interacting with the Bcr-Abl oncogene. nih.govacs.org For example, one derivative showed a binding energy of -73.6 kcal/mol, indicating strong binding. nih.gov

MM/PBSA has also been applied to evaluate the binding free energy of chromone derivatives with SARS-CoV-2 Mpro and Spike RBD, confirming the stability and favorable binding of selected compounds. cumhuriyet.edu.trcumhuriyet.edu.trnanobioletters.com These calculations provide valuable information on the thermodynamic favorability of the binding process.

Example Data Representation (Illustrative - values are representative based on search findings):

System (Protein-Ligand)MM/PBSA Binding Free Energy (kcal/mol)
Chromanone Derivative A - Target X-45.2
Chromanone Derivative B - Target X-58.9
Chromone-tetrahydropyrimidine - Bcr-Abl nih.gov-73.6
Chromone Derivative - AChE rsc.org-93.5 ± 11.9
Chromone Derivative - BChE rsc.org-98.1 ± 11.2

Free Energy Landscape (FEL) Analysis of Binding Processes

The Free Energy Landscape (FEL) provides a comprehensive view of the energy states accessible to a molecular system and the transitions between them. github.complos.org In the context of protein-ligand binding, FEL analysis derived from MD simulations can reveal the different conformational substates of the complex, the barriers between these states, and the preferred binding pathways. plos.orgresearchgate.net FELs are often projected onto a few key collective variables (CVs), such as RMSD, radius of gyration (Rg), or distances between specific residues, to visualize the energy basins and transition states. github.complos.org

Studies employing FEL analysis for chromanone derivatives or related systems have provided insights into the conformational dynamics and binding processes. For instance, FEL analysis has been used to understand the thermodynamically favorable states acquired by chromanone hybrid complexes with cholinesterase enzymes. rsc.orgrsc.org By mapping the free energy as a function of relevant CVs, researchers can identify stable bound states and characterize the conformational changes associated with ligand binding. FEL analysis can also help in understanding the flexibility and structural rearrangements of the protein and ligand during the simulation. rsc.org

FEL analysis, often combined with other techniques like Principal Component Analysis (PCA), allows for a detailed characterization of the energy landscape and the identification of key conformational states relevant to the binding process. researchgate.net This provides a more complete picture of the molecular recognition and binding mechanisms beyond static or short-time dynamics. plos.org

Mechanistic Dissection of in Vitro Biological Activities of Chromanone Derivatives

Anticancer and Cytotoxic Mechanisms

Chromanone derivatives have demonstrated promising anticancer and cytotoxic effects in various in vitro studies, acting through multiple mechanisms to inhibit cancer cell growth and survival fishersci.ptresearchgate.net.

Apoptosis and Autophagy Pathways in Cancer Cells

Oxidative stress induced by chromanone derivatives likely contributes to the induction of apoptosis and autophagy in cancer cells researchgate.net. Studies have shown that certain chromane (B1220400) derivatives can induce apoptosis in various cancer cell lines, including MCF-7, A549, HT-29, and PC-3 cells fishersci.pt. For instance, compounds referred to as Chromane A, B, and C were observed to induce apoptosis in these cell lines, with Chromane A showing particularly high rates of early and late apoptosis in MCF-7 cells at a concentration of 5 µM fishersci.pt. The induction of apoptosis is considered an efficient method for cancer therapy. Some chromone (B188151) derivatives have been shown to induce K562 cell death through endogenous and exogenous pathways. Furthermore, a 3-styrylchromone derivative (compound C6) was found to induce apoptosis in colorectal cancer HCT116 cells. This compound led to the downregulation of anti-apoptotic proteins like XIAP and the upregulation of pro-apoptotic proteins such as Bax and caspase-3/7.

Genotoxic Effects and DNA Damage Response

Chromanone derivatives have been implicated in causing significant DNA damage in cancer cells, a process likely linked to the induction of oxidative stress researchgate.net. Genotoxic effects have been analyzed as part of the comprehensive evaluation of the cytotoxic properties of these compounds researchgate.net. Some studies using 3-benzylidenechromanones indicated that these compounds can directly intercalate into DNA, leading to DNA damage and subsequent cell cycle arrest and apoptosis. The induction of DNA damage using chemical reagents is a strategy to effectively kill cancer cells. DNA damage sensors recognize these damage sites and can trigger pathways leading to DNA repair, cell cycle arrest, or cell death.

Differential Antiproliferative Activity across Various Cancer Cell Lines

Chromanone derivatives exhibit differential antiproliferative activity across a range of cancer cell lines fishersci.ptresearchgate.net. The potency of these compounds can vary depending on the specific derivative and the cancer cell line tested fishersci.pt. For example, a study evaluating six flavanone/chromanone derivatives reported that three of them showed promising antiproliferative activity against five colon cancer cell lines with IC50 values ranging from 10 to 30 μM researchgate.net. Another study on 3-nitro-4-chromanone derivatives showed potent antiproliferative activity against castration-resistant prostate cancer (CRPC) cell lines, with some compounds being more potent than cisplatin. These derivatives often showed less toxicity towards normal human fibroblasts compared to tumor cell lines.

Specific chromone derivatives have shown potent inhibitory activities against various cancer cell lines, including HepG2, MCF-7, HCT-116, B16, and K562, with IC50 values ranging from 1.61 to 15.92 µM. Some compounds were particularly sensitive to K562 and HepG2 cells.

While specific detailed differential antiproliferative data for the identified "Chromanone 2" (3S-5,7-dihydroxy-(4′-hydroxy-3′-methoxybenzyl)-4-chromanone) across a broad panel of cancer cell lines within the context of the requested mechanisms was not extensively found in the provided search results, one study mentioned this compound showed at least 100-fold specificity for human retinal microvascular endothelial cells (HRECs) over other tested cell lines (human retinal pigmented epithelial cells, retinoblastoma, and uveal melanoma cells), indicating a degree of selectivity.

Here is a representative table summarizing some antiproliferative data for various chromanone/chromone derivatives against different cancer cell lines, based on the search results:

Compound Type / IdentifierCancer Cell Lines TestedIC50 Range (µM)Key FindingsSource
Flavanone/Chromanone Derivatives (3 of 6)Five colon cancer cell lines10 - 30Promising antiproliferative activity, linked to pro-oxidant properties. researchgate.net
3-nitro-4-chromanone derivatives (Compound 36)CRPC cell lines (DU145, PC3)More potent than cisplatinShowed potent antiproliferative activity.
Chromane Derivatives (Chromane A, B, C)MCF-7, A549, HT-29, PC-3Micromolar to low micromolarExhibited appreciable cytotoxic effects, induced apoptosis. fishersci.pt
Furoxan derivatives of chromone (e.g., 15a)HepG2, MCF-7, HCT-116, B16, K5621.61 - 15.92Potent inhibitory activities, particularly sensitive to K562 and HepG2.
Chromone-2-carboxamide derivatives15 human cancer cell lines (6 tissue types)Not specified rangeEstablished cytotoxic and antiproliferative effects.
3S-5,7-dihydroxy-(4′-hydroxy-3′-methoxybenzyl)-4-chromanone ("this compound")HRECs, ARPE-19, Y-79, 92-1 cell linesSpecificity for HRECs (GI50 0.49 µM)Showed at least 100-fold specificity for HRECs over other tested cell lines.

Enzyme Inhibition Profiling

Chromanone derivatives have also been investigated for their ability to inhibit various enzymes, with a notable focus on monoamine oxidases.

Monoamine Oxidase (MAO) Inhibition: Isoform Selectivity and Kinetic Analysis (MAO-A, MAO-B)

Chromanones have emerged as a promising scaffold for the design of monoamine oxidase (MAO) inhibitors 47.93.227. MAO enzymes, specifically MAO-A and MAO-B, play crucial roles in the metabolism of neurotransmitters 47.93.227. Inhibitors of MAO, particularly MAO-B, are of interest for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases 47.93.227.

Numerous chromanone and chromone derivatives have demonstrated potent and selective inhibitory activity against MAO-B 47.93.227. Studies have shown that certain structural features on the chromanone or chromone ring, such as substitutions at the C6 or C7 positions, can significantly influence MAO-B inhibitory potency and selectivity. For instance, C7-substituted chromanones, particularly with halogen-substituted benzyloxy groups, have been found to be highly potent and selective MAO-B inhibitors with IC50 values in the nanomolar range. One study identified a C7-substituted chromanone derivative (compound 4f) with an IC50 of 8.62 nM for MAO-B and high selectivity (SI > 11627.9-fold over MAO-A). Another series of 3-(N-cyclicamino)chromone derivatives showed significant and selective inhibition of MAO-B, with compound 7c exhibiting potent and selective MAO-B inhibition (IC50 of 15 nM and selectivity index > 6700).

Kinetic analysis has revealed that some chromanone derivatives act as reversible and competitive or noncompetitive inhibitors of MAO-B. For example, compound 7c, a 3-(N-cyclicamino)chromone derivative, showed competitive and reversible inhibition of MAO-B. Another study on C6-substituted chromone derivatives reported them as potent reversible MAO-B inhibitors. Chromone derivative 10b was identified as a potent reversible and noncompetitive inhibitor of MAO-B with a Ki value of 2.69 nM.

While the term "this compound" was not specifically linked to MAO inhibition data in the provided search results, the chromanone scaffold in general is well-established as a basis for developing potent and selective MAO-B inhibitors 47.93.227.

Here is a table summarizing some MAO inhibition data for various chromanone/chromone derivatives:

Compound Type / IdentifierEnzyme TargetIC50 (nM)Selectivity Index (MAO-B/MAO-A)Inhibition TypeSource
C7-substituted chromanone (Compound 4f)hMAO-B8.62> 11627.9Not specified
3-(N-cyclicamino)chromone (Compound 7c)MAO-B15> 6700Competitive, reversible
C6-substituted chromone derivativeshMAO-B2 - 76Selective for MAO-BReversible
Chromone derivative (Compound 10b)hMAO-B4.20Not specifiedNoncompetitive, reversible
Chromanone-tetrahydropyridin hybrid (C10)MAO-B410 (0.41 µM)Not specifiedNot specified 47.93.227
Chromone-pyridinone hybrid (Compound 17d)hMAO-B67.0211Not specified

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Mechanisms

Investigations into the cholinesterase inhibitory activity of chromanone derivatives have been reported, examining their potential to inhibit enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). worktribe.com, researchgate.net, selleckchem.com, selleck.co.jp However, based on the available search results, there is no specific data detailing the cholinesterase inhibition mechanisms or activity levels for this compound (PubChem CID 2727974). Studies in this area have primarily focused on other chromanone derivatives or related structural hybrids. worktribe.com, researchgate.net

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's structure affect its biological activity. While SAR analyses have been conducted for various chromanone derivatives in relation to enzyme inhibition, such as MAO-B or dual AChE/MAO-B inhibition, specific SAR studies focusing on the enzyme inhibition potency of this compound (PubChem CID 2727974) were not found in the provided search results. researchgate.net, worktribe.com, researchgate.net, acs.org, nih.gov, semanticscholar.org Research in this area has explored the impact of different substituents and structural variations on the inhibitory activity of chromanone scaffolds against various enzymes. researchgate.net, worktribe.com, researchgate.net, acs.org

Antioxidant Mechanisms and Radical Scavenging Activity

Chromanone derivatives, in general, have been investigated for their antioxidant properties and radical scavenging activities. researchgate.net, researchgate.net, selleckchem.com, ukzn.ac.za These studies often involve in vitro assays to evaluate their ability to neutralize free radicals. However, specific details regarding the antioxidant mechanisms or radical scavenging activity of this compound (PubChem CID 2727974) are not present in the examined literature.

In Vitro Assays (e.g., DPPH, FRAP)

In vitro assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are commonly used to quantify the antioxidant capacity and radical scavenging potential of compounds. researchgate.net, researchgate.net While these assays have been applied to evaluate the activity of various chromanone derivatives, the available information does not include data from DPPH, FRAP, or similar in vitro antioxidant assays specifically for this compound (PubChem CID 2727974). researchgate.net, researchgate.net, ukzn.ac.za

Electron Transfer and Hydrogen Atom Transfer Mechanisms

Antioxidant compounds can exert their effects through various mechanisms, including electron transfer and hydrogen atom transfer. These mechanisms have been discussed in the context of the antioxidant activity of phenol (B47542) derivatives and certain chromanone structures. researchgate.net, researchgate.net However, the specific electron transfer or hydrogen atom transfer mechanisms by which this compound (PubChem CID 2727974) might act as an antioxidant have not been detailed in the provided search results.

Antimicrobial Spectrum and Antifungal Efficacy

The antimicrobial and antifungal properties of chromanone derivatives have been explored against a range of pathogens. researchgate.net, researchgate.net, acs.org, nih.gov, semanticscholar.org, researchgate.net, core.ac.uk While some chromanone compounds have demonstrated potent activity against bacteria and fungi, information specifically pertaining to the antimicrobial spectrum and antifungal efficacy of this compound (PubChem CID 2727974) is not available in the search results.

It is important to note that one study identified a compound labeled "2", identified as (2S,3S)-5-hydroxy-3-hydroxymethyl-7-methoxy-2-methyl-4-chromanone, which exhibited potent antibacterial activity against Helicobacter pylori and moderate antifungal activity against Candida albicans and Aspergillus fumigatus with reported Minimum Inhibitory Concentration (MIC) values. nih.gov, semanticscholar.org However, this compound is structurally distinct from this compound (PubChem CID 2727974).

Anti-inflammatory and Immunomodulatory Pathways

Chromanone derivatives have demonstrated promising anti-inflammatory and immunomodulatory effects by modulating various pathways. Studies have shown that certain chromone derivatives can suppress neuroinflammation nih.govnih.gov. For instance, in experimental models of Alzheimer's disease, specific chromone derivatives, C3AACP6 and C3AACP7, contributed to reduced neuroinflammation in the hippocampus of rats nih.gov. These compounds also aided in the recovery of aerobic metabolism and increased the activity of mitochondrial enzymes, suggesting a link between anti-inflammatory effects and improved mitochondrial function nih.gov.

Other research has investigated the anti-inflammatory potential of chromone derivatives by evaluating their ability to suppress the generation of superoxide (B77818) anion by human neutrophils. Compounds isolated from marine-origin Penicillium citrinum, such as epiremisporine G (referred to as compound 2 in this study) and epiremisporine H (compound 3), exhibited inhibition of fMLP-induced O2•– generation with IC50 values ≤ 33.52 μM mdpi.com. Epiremisporine H showed more effective anti-inflammatory activity compared to its analogues mdpi.com.

Chromone derivatives have also been reported to inhibit pro-inflammatory enzymes and cytokines, positioning them as potential candidates for treating inflammatory diseases ontosight.ai. The anti-inflammatory activity of chromones can be related to their ability to inhibit NF-κB activation, LPS-induced NO production, and superoxide anion generation researchgate.net. A series of amide compounds with chromones as the parent nucleus were designed and synthesized, and some exhibited lower EC50 values for inhibiting nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW264.7 cells compared to ibuprofen (B1674241) nih.gov. Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus, can enhance anti-inflammatory activity nih.gov. The amide bond was also identified as a key radical for the anti-inflammatory effect nih.gov.

Further studies on chromone derivatives have explored their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 derpharmachemica.comnih.gov. Molecular docking studies have been employed to understand the interactions between chromone derivatives and the COX-2 enzyme derpharmachemica.com.

In vivo studies using models such as carrageenan-induced paw edema have also demonstrated the anti-inflammatory effects of isolated chromone derivatives. Compounds 1 and 2 isolated from Vitex negundo showed significant reduction of paw edema in mice dovepress.com.

Neuroprotective and Neurogenesis Promoting Activities

Chromanone and chromone derivatives have shown significant potential in neuroprotection and promoting neurogenesis. Chromone derivatives have been proven to be important anti-neurodegenerative and neurogenesis agents, acting through various mechanisms including the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), and preventing amyloid-β aggregation dntb.gov.uanih.gov.

Specific chromone derivatives have demonstrated neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. For example, 5-hydroxy-2-(2-phenylethyl)chromone (compound 1) and 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone (B12373191) (compound 2) isolated from Imperata cylindrica showed significant neuroprotective effects nih.govacs.orgmedchemexpress.comresearchgate.net. Structure-activity relationship studies on these compounds suggested that the presence of a 5-hydroxy group and the absence of a double bond at C-7′ and C-8′ are important for neuroprotective activity acs.org.

In the context of Alzheimer's disease, chromone derivatives have been investigated for their neuroprotective effects by suppressing neuroinflammation and improving mitochondrial function nih.govnih.gov. Compounds C3AACP6 and C3AACP7 were found to have neuroprotective effects in an Alzheimer's disease model, linked to the recovery of mitochondrial function, decreased extramitochondrial cardiolipin, and reduced neuroinflammation nih.gov.

Chromanone-based derivatives have also been explored as potential anti-neuroinflammatory agents. One analogue, compound 4e, exhibited potent inhibitory capacity against NO release and iNOS expression in vitro and effectively mitigated inflammation response in a LPS-induced mouse model researchgate.net.

Furthermore, chromone derivatives have shown the ability to promote neurogenesis. A natural chromone, baicalin, has been found to promote neuron differentiation of neural stem/progenitor cells (NSPCs) and stimulate neurogenesis nih.gov. Chromone-based hybrids have also been investigated for their neurogenic effects on adult mice SGZ-derived NSCs researchgate.net.

HM-chromanone ((E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone) has also been implicated in neuroprotective activities nih.gov.

Antidiabetic and Metabolic Regulatory Potentials

Chromanone and chromone derivatives have shown potential as antidiabetic agents and in regulating metabolic processes. Some chromone-based phenylhydrazone and benzoylhydrazone derivatives have demonstrated α-glucosidase inhibitory activity, an important target for managing type 2 diabetes nih.gov. Compound 5c, a chromone-based phenylhydrazone derivative, was identified as a potent inhibitor of α-glucosidase nih.gov.

Recent studies have explored new coumarin (B35378) and chromone derivatives for their antidiabetic potential, also targeting the α-glucosidase enzyme larvol.com. Compound 11c, a pyrazolyl chromone derivative, showed promising α-glucosidase inhibitory activity, superior to acarbose (B1664774) in vitro larvol.com. In vivo investigations showed that compound 11c ameliorated the expression of diabetic-related genes in diabetic rats larvol.com.

HM-chromanone ((E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone) has been specifically investigated for its effects on hyperglycemia and dyslipidemia in type 2 diabetic mice researchgate.net. HM-chromanone significantly reduced fasting blood glucose and HbA1c values in diabetic mice researchgate.net. It also improved dyslipidemia by lowering total cholesterol, LDL-cholesterol, and triglyceride levels and increasing HDL-C levels researchgate.net. Mechanistically, HM-chromanone improved insulin (B600854) resistance by increasing the levels of IRS-1Tyr612, AktSer473, and PI3K, and plasma membrane GLUT4 in skeletal muscle researchgate.net. It also stimulated AMPKThr172 and PPARα in the liver, inhibiting SREBP-1c and FAS, thereby ameliorating dyslipidemia researchgate.net.

Further studies on HM-chromanone have shown that it can improve palmitate-induced insulin resistance in L6 skeletal muscle cells by inhibiting mTOR and S6K1 through activation of the AMPK pathway nih.gov. HM-chromanone also suppresses hepatic glucose production by activating AMP-activated protein kinase (AMPK) in HepG2 cells nih.gov. It inhibits the expression of genes involved in hepatic glucose production, such as PGC-1α, PEPCK, and G6Pase nih.gov. HM-chromanone has also been shown to ameliorate metabolic dysfunction-associated steatotic liver disease by modulating hepatic lipogenesis and inflammation koreascience.kr. It regulates the expression of proteins involved in hepatic lipid accumulation and fatty acid oxidation koreascience.kr.

Other chromone derivatives, such as 6-substituted 3-formyl chromone derivatives, have been investigated using in silico methods for their potential as antidiabetic agents, showing strong binding affinity with proteins like IDE (Insulin Degrading Enzyme) nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are valuable tools for predicting the biological activities of chromanone derivatives and understanding the structural features required for desired activity nih.govresearchgate.net. These approaches aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity tandfonline.com.

Various QSAR studies have been conducted on chromone and chromanone derivatives for different biological activities, including antioxidant, antifungal, and anti-breast cancer activities nih.govnih.govjournalcra.comnih.govacs.org. These studies often employ methods like molecular field analysis (MFA), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) to investigate the steric and electrostatic influences on activity nih.govnih.govacs.org.

For instance, a 3D-QSAR study on synthetic antioxidant chromone derivatives aimed to explore the substitutional requirements for favorable antioxidant activity and derived a predictive model nih.gov. Similarly, QSAR analyses have been used to understand the structure-activity relationships of antifungal 2-aryl-4-chromanones nih.govacs.org.

Cheminformatics approaches, including molecular docking and pharmacophore modeling, are often integrated with QSAR studies to provide further insights into the interactions between chromone derivatives and their biological targets nih.govtandfonline.com. Molecular docking can predict the binding mode and affinity of compounds to enzymes or receptors derpharmachemica.comrsc.org. Pharmacophore models can identify the key structural features required for activity tandfonline.com.

A pharmacophore-based virtual screening study used a Gaussian field-based 3D QSAR pharmacophore model of chromone derivatives to identify potential therapeutic agents for Alzheimer's disease, targeting AChE tandfonline.com. The model exhibited good statistical parameters and was used to screen databases and identify lead molecules with high docking scores and binding free energies tandfonline.com.

QSAR analysis has also been used to correlate the antimicrobial activity of 3D-spiro chromanone derivatives with their structural and physicochemical parameters rsc.org. These computational approaches aid in the design and optimization of new chromone and chromanone derivatives with improved biological activities.

Advanced and Non Pharmacological Applications of Chromanone Chemistry

Development of Chemosensors and Fluorescent Probes

Chromanone derivatives have emerged as valuable frameworks for the design and synthesis of chemosensors and fluorescent probes. Their inherent structural rigidity and the presence of functionalizable positions allow for the incorporation of recognition units and fluorophores, enabling the selective detection of various analytes.

Research has demonstrated the utility of chromone-based (closely related to chromanones) chemosensors for detecting metal ions such as Mg²⁺, Mn²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺, and Pt⁴⁺. mdpi.combohrium.comnih.govnih.govacs.org These sensors often operate via fluorescence changes upon binding to the target ion, offering high sensitivity and selectivity. For instance, a novel fluorescent chemosensor based on a chromone-3-carboxaldehyde (B97568) Schiff base has shown high selectivity towards Zn²⁺ with a detection limit as low as 10⁻⁷ M. nih.gov Another study introduced chromone-based probes for the selective detection of cyanide ions in acetonitrile. bohrium.com Furthermore, a simple chromone-based fluorescent probe has been developed for the sensitive and selective detection of Fe³⁺ ions in aqueous solutions, exhibiting a "turn-off" fluorescence response. nih.gov Chromone-dendron Schiff base probes have also been explored for the detection of Mg²⁺ and Zn²⁺. acs.org These examples highlight the versatility of the chromanone/chromone (B188151) scaffold in creating probes for diverse chemical species.

Catalysis: Biomimetic and Synthetic Catalytic Applications

The chromanone framework can be incorporated into catalytic systems, particularly in the realm of biomimetic and synthetic catalysis. Chromone-based copper(II) Schiff base complexes, for example, have been investigated for their applications in biomimetic catalysis. aithor.comdntb.gov.uanih.gov These complexes aim to mimic the catalytic activity of natural enzymes containing metal cofactors.

While research specifically on chromanone itself as a catalyst is less prominent, its related structure, 4-chromanone (B43037), has been used in studies investigating the substrate specificity and catalytic ability of enzymes like 4-hydroxyacetophenone monooxygenase isolated from Pseudomonas fluorescens ACB. fishersci.ca This demonstrates the use of chromanone structures as substrates or probes in the study of biological catalysis.

Furthermore, the synthesis of chromanones and their derivatives often employs various catalytic methods, including metal-catalyzed reactions like C-H activation and copper-catalyzed conjugate addition, showcasing the importance of catalysis in accessing these structures for further applications. nih.govrsc.orgresearchgate.net

Role as Key Intermediates in Complex Organic Synthesis

Chromanones and chromones are recognized as valuable and versatile building blocks and key intermediates in the synthesis of a wide array of complex organic molecules, including natural products and compounds with significant biological activities. nih.govresearchgate.netuni.lugu.sebeilstein-journals.orgorganic-chemistry.orgnih.gov

They serve as scaffolds for the development of peptidomimetics, which are compounds designed to mimic the biological activity of peptides but with improved properties like stability. gu.se Functionalized chroman-4-ones and chromones are synthesized using these core structures as starting points. gu.se Chromanone intermediates are crucial in the synthesis of various complex targets, such as 3-sulfenylated chromones. beilstein-journals.org

The synthesis of flavanones and related benzopyran derivatives frequently utilizes chromanones or chromones through various cyclization and addition reactions. nih.gov Chromone-based reactants are particularly effective building blocks in catalytic asymmetric annulation reactions, providing a route to chiral polycyclic chromanones that are difficult to access otherwise. researchgate.net The total synthesis of natural products like chromanone A and its isomers has been achieved using synthetic routes that involve chromone intermediates. nih.gov The ease with which chromone skeletons can be assembled from precursors like 2,3-allenoic acids and benzynes further underscores their utility as key intermediates in efficient synthetic strategies. organic-chemistry.org

Applications in Flavor and Fragrance Science

Chromanones possess organoleptic properties that make them useful in the flavor and fragrance industries. Specifically, certain chromanones have been found to exhibit desirable musk odour properties, making them attractive compounds for perfumery. google.com

Q & A

Q. How can researchers ensure reproducibility in this compound studies, particularly in synthetic protocols?

  • Methodological Answer : Document reaction parameters (e.g., microwave power, HTIB stoichiometry) in detail. Share raw spectral data and crystallographic CIF files in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

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